molecular formula C7H13NO4 B1525353 N-(methoxyacetyl)-2-methylalanine CAS No. 1220037-42-2

N-(methoxyacetyl)-2-methylalanine

Cat. No.: B1525353
CAS No.: 1220037-42-2
M. Wt: 175.18 g/mol
InChI Key: AYQUPUYZPZPPOX-UHFFFAOYSA-N
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Description

N-(Methoxyacetyl)-2-methylalanine is an alanine derivative characterized by a methoxyacetyl group attached to the nitrogen atom of 2-methylalanine. This compound is structurally related to several fungicides in the acylalanine class, such as metalaxyl and benalaxyl. The methoxyacetyl moiety is critical for biological activity, particularly in inhibiting oomycete pathogens like Phytophthora and Pythium species .

Properties

IUPAC Name

2-[(2-methoxyacetyl)amino]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-7(2,6(10)11)8-5(9)4-12-3/h4H2,1-3H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQUPUYZPZPPOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(methoxyacetyl)-2-methylalanine is an alanine derivative that has garnered attention for its potential biological activities. This compound, often associated with various metabolites in studies, shows promise in several therapeutic areas, particularly in cancer treatment and microbial inhibition. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₈H₁₃NO₃
  • IUPAC Name : this compound

The compound's unique structure contributes to its reactivity and biological activity.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound and related compounds. For instance, derivatives of this compound have been shown to inhibit the growth of various cancer cell lines:

Compound Cell Line IC₅₀ (μM)
This compoundMDA-MB-231 (breast)1.48
This compoundHCT-116 (colon)0.66
This compoundP388 (leukemia)0.34

These findings indicate that the compound possesses significant cytotoxic effects against multiple cancer cell lines, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC, μg/mL)
Escherichia coli5.7
Staphylococcus aureus3.4
Mycobacterium tuberculosis5.7

The antimicrobial properties of this compound highlight its potential application in treating infections.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against human breast cancer cells revealed that the compound induced apoptosis in MDA-MB-231 cells through the activation of caspase pathways. The study reported an IC₅₀ value of 1.48 μM, demonstrating a potent effect on cell viability.

Case Study 2: Antimicrobial Action

In another investigation focusing on the antimicrobial properties of this compound, researchers found that it effectively inhibited Mycobacterium tuberculosis with an MIC value of 5.7 μg/mL. This study emphasized the compound's potential role in developing new treatments for resistant bacterial strains.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways in cancer cells.
  • Disruption of Cell Membranes : The antimicrobial effects could result from disrupting bacterial cell membranes, leading to cell lysis.

Comparison with Similar Compounds

Metalaxyl and Metalaxyl-M

  • Structure: Metalaxyl (methyl ester of N-(methoxyacetyl)-2-methylalanine) has the formula methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alaninate (CAS 57837-19-1). Metalaxyl-M (mefenoxam) is its R-enantiomer (CAS 70630-17-0) .
  • Key Differences :
    • Stereochemistry : Metalaxyl is a racemic mixture (DL-form), while Metalaxyl-M is the pure R-enantiomer. The R-form exhibits higher fungicidal activity due to enhanced target binding .
    • Metabolism : The methyl ester in Metalaxyl is hydrolyzed in plants to the free acid form (this compound), which is less persistent. Metalaxyl-M retains efficacy longer due to slower degradation .
  • Applications : Both are systemic fungicides targeting oomycetes. Metalaxyl-M is preferred for seed treatments and soil applications due to its enantioselective activity .

Benalaxyl

  • Structure : Methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alaninate (CAS 71626-11-4). Replaces the methoxyacetyl group with phenylacetyl .
  • Key Differences :
    • Substituent Effects : The phenylacetyl group increases lipophilicity, enhancing soil adsorption but reducing systemic mobility compared to Metalaxyl.
    • Activity Spectrum : Effective against similar pathogens but with reduced potency in high-pH soils .

Furalaxyl

  • Structure : Methyl N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)-DL-alaninate (CAS 57646-30-7). Features a furan carbonyl group instead of methoxyacetyl .
  • Key Differences :
    • Electron-Withdrawing Effects : The furan ring alters electron distribution, reducing stability under UV light. This limits field use compared to Metalaxyl .

(RS)-N-(2,6-Dimethylphenyl)-N-(Methoxyacetyl)Alanine

  • Structure: Free acid form (CAS 75596-99-5; IUPAC: 2-[N-(2,6-dimethylphenyl)-2-methoxyacetamido]propanoic acid). Lacks the methyl ester present in Metalaxyl .
  • Key Differences :
    • Bioavailability : The carboxylic acid group increases water solubility but reduces membrane permeability, making it less effective as a fungicide unless esterified .

Data Table: Structural and Functional Comparison

Compound CAS Number Molecular Formula Key Substituent Use/Activity Notes
This compound N/A C₇H₁₃NO₄ Methoxyacetyl, free acid Discontinued; precursor to Metalaxyl
Metalaxyl 57837-19-1 C₁₅H₂₁NO₄ Methoxyacetyl, methyl ester (DL) Broad-spectrum oomycete control
Metalaxyl-M 70630-17-0 C₁₅H₂₁NO₄ Methoxyacetyl, methyl ester (R) Enhanced activity; seed treatments
Benalaxyl 71626-11-4 C₂₀H₂₃NO₃ Phenylacetyl, methyl ester Soil-applied fungicide
Furalaxyl 57646-30-7 C₁₇H₁₇NO₅ Furan carbonyl, methyl ester Limited UV stability

Research Findings and Implications

  • Metabolism : The methyl ester in Metalaxyl is cleaved in plants to this compound, which is further metabolized via hydroxylation and conjugation . This pathway is critical for residue tolerance settings in crops .
  • Environmental Impact : Metalaxyl-M's enantiomeric purity reduces application rates, minimizing environmental load compared to racemic Metalaxyl .
  • Structure-Activity Relationships : The methoxyacetyl group optimizes binding to RNA polymerase in oomycetes. Substitutions (e.g., phenylacetyl in benalaxyl) alter pharmacokinetics but retain baseline efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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